1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group, a methyl group, and a piperidin-4-yl moiety linked to a benzo[d]isoxazole sulfonyl group. Crystallographic tools like SHELXL and WinGX () are critical for resolving its three-dimensional conformation, which informs structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[1-(1,2-benzoxazol-3-ylmethylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O4S/c1-23-15(17(18,19)20)21-25(16(23)26)11-6-8-24(9-7-11)30(27,28)10-13-12-4-2-3-5-14(12)29-22-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNFMWHQIYRTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=NOC4=CC=CC=C43)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit high binding affinities to a range of proteins .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological properties, such as bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-hiv, and cns depressant activities .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
The compound 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been identified as a potential and selective GlyT1 inhibitor. GlyT1 is a glycine transporter, and the regulation of its activity is a currently investigated strategy in drug discovery for schizophrenia. The compound shows good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors.
Cellular Effects
In cellular processes, 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice.
Molecular Mechanism
The molecular mechanism of action of 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with the glycine transporter 1 (GlyT1). It exhibits high selectivity and potency as a GlyT1 inhibitor.
Dosage Effects in Animal Models
The effects of 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one vary with different dosages in animal models. For instance, behavioral testing showed that a dosage of 40 mg kg −1, administered intragastrically, can inhibit the hyperlocomotion induced by acute treatment of phencyclidine.
Biological Activity
The compound 1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural complexity of the compound includes:
- A benzo[d]isoxazole moiety, which is known for various biological activities.
- A sulfonyl group linked to a piperidine ring, which often enhances pharmacological properties.
- A triazole ring that contributes to the compound's stability and interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties including:
- Antimicrobial Activity : In vitro studies have shown that derivatives of similar structures possess potent antimicrobial properties against various bacterial strains. For instance, compounds containing piperidine and sulfonamide groups are known to inhibit bacterial growth effectively .
- Anticancer Potential : The triazole moiety has been associated with anticancer activity. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide portion is known to inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
- Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), influencing neurotransmission and potentially providing antidepressant effects. Structure–activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance affinity for these receptors .
In Vitro Studies
In a study evaluating the biological activity of related compounds, it was found that derivatives with similar structural features displayed IC50 values in the low micromolar range against various cell lines, indicating strong activity .
Animal Models
Preclinical trials using animal models demonstrated that compounds with similar scaffolds reduced tumor growth significantly compared to controls. These studies emphasize the potential of such compounds in cancer therapy.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Pharmacopeial Triazolone Derivatives ()
Compounds d and e from Pharmacopeial Forum PF 43(1) share a triazol-3-one scaffold but differ in substituents:
- Compound d : Contains a 1,3-dioxolan-4-yl methoxy group linked to a 2,4-dichlorophenyl ring and a piperazine moiety.
- Compound e : Features a sec-butyl group instead of isopropyl, altering steric and lipophilic properties.
Key Differences :
Patent-Based Piperidine-Oxadiazole Derivatives ()
The European patent EP 1 808 168 B1 lists compounds with piperidine/cyclohexyl-oxadiazole and pyrazolo[3,4-d]pyrimidine motifs. Examples include:
- 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile : Incorporates a nitrile group for covalent binding.
Key Differences :
- The target compound’s benzo[d]isoxazole sulfonyl group may confer greater selectivity for sulfotransferases or GABA receptors compared to oxadiazole-based analogs.
- The trifluoromethyl-triazolone core offers distinct electronic effects versus pyrazolopyrimidine systems .
Structural and Pharmacological Data Table
| Compound | Core Structure | Key Substituents | Potential Target | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,2,4-triazol-5(4H)-one | Benzo[d]isoxazole sulfonyl, CF₃, methyl | Enzymes/CNS receptors | High metabolic stability, lipophilicity |
| Pharmacopeial d (PF 43(1)) | 1,2,4-triazol-3-one | 2,4-Dichlorophenyl, 1,3-dioxolane, piperazine | Antifungal/CYP450 | Polar, limited BBB penetration |
| Patent Oxadiazole Derivative (EP 1 808 168) | Pyrazolopyrimidine | 3-Isopropyl-oxadiazole, fluoro-sulfonamide | Kinases/Oncology targets | Covalent binding, high potency |
Research Findings and Implications
- Crystallographic Insights : SHELX and WinGX () enable precise determination of bond angles and torsional strain in the target compound, explaining its conformational rigidity compared to flexible dioxolane-containing analogs .
- Bioactivity : The benzo[d]isoxazole sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the trifluoromethyl group reduces oxidative metabolism .
- Thermodynamic Stability : Compared to oxadiazole derivatives, the triazolone core exhibits lower susceptibility to hydrolysis, favoring oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
